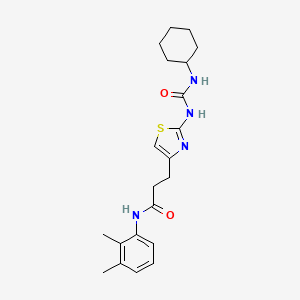
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide , a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H28N4O3S, with a molecular weight of 416.5 g/mol. Its structure features a thiazole ring, a cyclohexylureido group, and a dimethylphenyl moiety, which contribute to its unique biological properties.
Anticancer Potential
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity toward malignant cells while sparing non-malignant cells, which is crucial for developing targeted cancer therapies.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that it may inhibit specific signaling pathways associated with cancer cell growth.
- Induction of Apoptosis : The compound has been observed to activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It may cause G2 phase arrest in the cell cycle, preventing further cell division .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Thiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit essential enzymes.
- Research Findings : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
Several case studies have explored the biological activity of similar thiazole derivatives:
-
Study on Cytotoxicity :
- A study evaluating a related thiazole derivative demonstrated high cytotoxicity against human malignant cells (e.g., HL-60 leukemia cells), with a selectivity index indicating greater toxicity to cancer cells compared to normal cells .
- The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50), revealing effective concentrations that warrant further exploration.
-
Mechanistic Insights :
- Another investigation focused on the activation of apoptotic pathways in colon carcinoma cells treated with thiazole derivatives. The results showed significant activation of caspases and mitochondrial membrane depolarization, suggesting that these compounds induce apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-14-7-6-10-18(15(14)2)24-19(26)12-11-17-13-28-21(23-17)25-20(27)22-16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLZZTLZWSKTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














